6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one
Description
The compound 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a 3,4-dichlorobenzyloxy substituent at the 6-position and a (Z)-configured 3-methyl-2-thienylmethylidene group at the 2-position. Its molecular formula is C21H14Cl2O3S, with a molecular weight of 417.30 g/mol . The Z-configuration of the methylidene group ensures specific spatial orientation, which may influence intermolecular interactions and biological activity.
Properties
Molecular Formula |
C21H14Cl2O3S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14Cl2O3S/c1-12-6-7-27-20(12)10-19-21(24)15-4-3-14(9-18(15)26-19)25-11-13-2-5-16(22)17(23)8-13/h2-10H,11H2,1H3/b19-10- |
InChI Key |
LCULOJAMQGFCOM-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where the benzofuran core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.
Attachment of the 3-methyl-2-thienyl Group: This is typically done via a Wittig reaction, where the corresponding phosphonium ylide reacts with the benzofuran core to introduce the thienyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may feature alcohols or alkanes.
Substitution: Substituted products depend on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of advanced materials with specific electronic properties.
Biology
Biological Probes: The compound can be used to study biological pathways due to its unique structure.
Medicine
Drug Development:
Industry
Polymer Synthesis: The compound can be used in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The dichlorobenzyl and thienyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural and molecular differences between the target compound and its closest analogues:
Impact of Substituent Variations on Key Properties
Chlorine Substitution Patterns
- The target compound’s 3,4-dichlorobenzyl group increases molecular weight by ~34.44 g/mol compared to mono-chlorinated analogues (e.g., BH26263, BH26266).
- Positional isomerism (e.g., 2-chloro vs. 4-chloro in BH26263/66) affects steric hindrance and electronic distribution.
Heterocyclic Methylidene Groups
- Replacing the 3-methyl-2-thienyl group (target compound) with a 5-methyl-2-furyl group (BH26269) reduces aromaticity and electron density due to furan’s lower resonance stability compared to thiophene. This could diminish π-π stacking interactions in biological systems .
- The E-configuration in STK921774’s propenylidene group (vs.
Methoxy and Alkoxy Modifications
- Compounds like STK921774 (methoxyphenylpropenylidene) and BH26269 (furylmethylidene) demonstrate that polar substituents (e.g., methoxy) increase hydrogen-bonding capacity but may reduce blood-brain barrier penetration due to higher polarity .
Biological Activity
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a synthetic organic compound with a complex structure that includes a benzofuran core and various substituents. This compound has garnered attention for its potential biological activities, which are influenced by its unique chemical properties.
- Molecular Formula: C21H14Cl2O3S
- Molecular Weight: 417.3 g/mol
- IUPAC Name: (2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
The presence of dichlorobenzyl and thienyl groups contributes to the compound's reactivity and biological activity. The functional groups attached to the benzofuran structure are crucial for its interaction with biological targets.
The mechanism of action of this compound involves binding to specific enzymes or receptors, modulating their activity. This interaction may lead to various biological effects, including potential therapeutic applications in pharmacology.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:
- Anticonvulsant Activity : Research indicates that structural modifications can enhance anticonvulsant properties. For instance, compounds with non-bulky substituents at critical sites have shown pronounced seizure protection in animal models .
- Antimicrobial Properties : Similar benzofuran derivatives have been studied for their antibacterial and antifungal activities. The presence of halogen substituents may enhance these effects by altering the lipophilicity and reactivity of the compounds.
- Cytotoxicity : The cytotoxic effects of related compounds have been documented, indicating potential applications in cancer therapy. The ability to induce apoptosis in cancer cells has been a focal point in recent studies .
Comparative Analysis
A comparison of this compound with structurally similar compounds highlights the significance of substituent positioning:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-[Chlorobenzyl]oxy]-2-[Z-(1-(methylthienyl)methylidene]-1-benzofuran | Lacks dichloro substituents | Lower reactivity and potentially reduced biological activity |
| 6-[Bromobenzyl]oxy]-2-[Z-(1-(methylthienyl)methylidene]-1-benzofuran | Bromine instead of chlorine | Different interaction profiles due to halogen differences |
| 6-[Dichlorobenzyl]oxy]-2-[Z-(1-(methylthienyl)methylidene]-1-benzofuran | Similar core but different substituents | Enhanced biological activities due to electron-withdrawing effects |
Case Studies
Several studies have explored the biological activity of benzofuran derivatives:
- A study demonstrated that derivatives with specific substituents exhibited significant anticonvulsant activity in the maximal electroshock seizure test, suggesting that similar modifications in this compound could yield promising results .
- Another investigation focused on the antimicrobial efficacy of related compounds, revealing that structural variations could lead to enhanced activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
